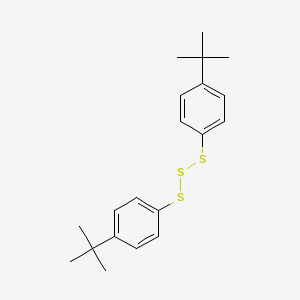
Bis(4-tert-butylphenyl)trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-tert-butylphenyl)trisulfane: is an organosulfur compound characterized by the presence of three sulfur atoms linked to two 4-tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)trisulfane typically involves the reaction of 4-tert-butylphenyl thiol with sulfur dichloride or sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane linkage. The general reaction can be represented as follows: [ 2 \text{(4-tert-butylphenyl thiol)} + \text{S}_2\text{Cl}_2 \rightarrow \text{this compound} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-tert-butylphenyl)trisulfane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Compounds with different functional groups replacing sulfur atoms.
Scientific Research Applications
Chemistry: Bis(4-tert-butylphenyl)trisulfane is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may help in understanding the role of sulfur compounds in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.
Mechanism of Action
The mechanism of action of Bis(4-tert-butylphenyl)trisulfane involves its ability to interact with various molecular targets. The compound can donate or accept electrons, making it an effective antioxidant. It can also form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- Bis(4-tert-butylphenyl)disulfane
- Bis(4-tert-butylphenyl)sulfide
- Bis(4-tert-butylphenyl)polysulfides
Comparison:
- Bis(4-tert-butylphenyl)trisulfane has three sulfur atoms, which distinguishes it from disulfane and sulfide analogs.
- The trisulfane linkage provides unique chemical reactivity compared to disulfane and sulfide compounds.
- The presence of three sulfur atoms may enhance its antioxidant properties compared to its disulfane and sulfide counterparts.
Properties
CAS No. |
13846-49-6 |
|---|---|
Molecular Formula |
C20H26S3 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C20H26S3/c1-19(2,3)15-7-11-17(12-8-15)21-23-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
JTLNVAZWOCEDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SSSC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















